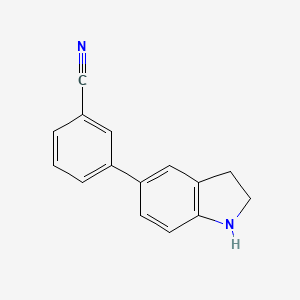

3-(2,3-dihydro-1H-indol-5-yl)benzonitrile

Description

Significance of Indole (B1671886) and Indoline (B122111) Core Structures in Medicinal Chemistry

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a quintessential "privileged scaffold" in medicinal chemistry. mdpi.comnih.govijpsr.comresearchgate.net Its prevalence in nature is remarkable, forming the core of the essential amino acid tryptophan and, by extension, vital biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.govwikipedia.org This natural ubiquity has inspired chemists to incorporate the indole nucleus into a vast array of therapeutic agents. ijpsr.comresearchgate.net The structural versatility of the indole ring, with its multiple sites for substitution (N-1, C-2 to C-7), allows for extensive chemical modification to fine-tune pharmacological activity. mdpi.comnih.gov Consequently, indole derivatives have been successfully developed into drugs across numerous therapeutic areas, including anti-inflammatory agents like Indomethacin, anticancer drugs such as Vinblastine and Vincristine, and antihypertensives like Pindolol. nih.govnih.govwikipedia.org

The indoline (2,3-dihydroindole) structure, the saturated analogue of indole, has more recently emerged as a valuable scaffold in its own right. nih.govnih.gov While found in some natural products, its application in drug design has gained significant traction in recent years. nih.gov The non-planar, three-dimensional structure of the indoline core can offer advantages in drug design, such as improved water solubility and different spatial arrangements for interacting with protein targets compared to its flat indole counterpart. nih.gov The NH group of the indoline ring can act as both a hydrogen bond donor and acceptor, while the benzene portion can engage in hydrophobic interactions, making it a versatile anchor for designing targeted therapies. nih.gov Researchers are increasingly exploiting the indoline core to develop novel anticancer, antibacterial, and cardiovascular agents. nih.govnih.gov

Role of Benzonitrile (B105546) Moieties in Molecular Design and Biological Interactions

The benzonitrile moiety, a benzene ring substituted with a cyano (-C≡N) group, is a crucial functional group in modern drug design, with over 30 nitrile-containing pharmaceuticals currently prescribed for a wide range of conditions. nih.govnih.govrsc.org The nitrile group is far more than a simple substituent; its unique electronic properties and geometry make it a highly effective pharmacophore. nih.gov It is a small, linear, and polar group that can significantly influence a molecule's properties. nih.gov

In molecular design, the nitrile is often employed as a bioisostere—a substituent that mimics the steric and electronic properties of another group. It is frequently used as a surrogate for carbonyl, hydroxyl, or carboxyl groups, and even halogen atoms. nih.govtandfonline.com The nitrogen atom's lone pair of electrons allows it to act as a potent hydrogen bond acceptor, forming key interactions with amino acid residues like serine and arginine in protein binding sites. nih.gov Its strong electron-withdrawing nature polarizes adjacent aromatic rings, which can enhance π-π stacking interactions with aromatic residues in a target protein and make the ring less susceptible to oxidative metabolism. nih.gov This metabolic stability is a key advantage, as the nitrile group is robust and often passes through the body unmetabolized. nih.gov In some advanced applications, the nitrile can even participate in reversible covalent interactions, as seen in certain dipeptidyl peptidase-IV (DPP-IV) inhibitors used for treating diabetes. nih.gov

Overview of 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile as a Compound of Academic Interest

While the individual indoline and benzonitrile scaffolds are well-documented in medicinal chemistry, the specific compound this compound is primarily of academic and industrial interest as a synthetic intermediate or a molecular building block. There is limited public research focused on its direct biological activity. Its value lies in its structure, which represents a strategic hybridization of two pharmacologically important fragments.

The academic interest in this compound stems from its potential as a starting point for creating libraries of more complex molecules for drug screening. The indoline nitrogen can be readily functionalized, and the nitrile group can be chemically transformed into other functional groups, such as amines or carboxylic acids, providing a handle for further diversification. numberanalytics.com For example, recent studies have explored the synthesis of related structures, such as 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, as novel enzyme inhibitors, demonstrating the utility of the indol-5-yl core in generating new therapeutic leads. nih.gov Similarly, various complex benzonitrile derivatives are routinely synthesized as intermediates for potent therapeutics, including androgen receptor antagonists and PD-1/PD-L1 inhibitors. nih.govgoogle.com Therefore, this compound is best viewed as a valuable scaffold, poised for elaboration into novel chemical entities aimed at a multitude of biological targets.

Historical Context of Indole and Benzonitrile Derivatives in Research

The history of indole chemistry is intrinsically linked to the study of dyes. In 1866, the renowned chemist Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust, a process stemming from his work on the structure of indigo (B80030) dye. wikipedia.orgbiocrates.com The name "indole" itself is a portmanteau of "indigo" and "oleum" (fuming sulfuric acid), the chemical used to isolate it. biocrates.com For several decades, indole derivatives were primarily of interest as dyestuffs. However, this focus shifted dramatically in the 1930s with the discovery that the indole nucleus is central to many vital alkaloids, including tryptophan. wikipedia.org This realization launched indole into the forefront of medicinal chemistry research, where it remains today.

The history of benzonitrile is similarly rooted in 19th-century organic chemistry. It was first prepared by Hermann Fehling in 1844 through the thermal dehydration of ammonium (B1175870) benzoate. atamankimya.comwikipedia.orgatamanchemicals.com Fehling named the compound, thereby giving the entire class of organic compounds containing the -C≡N group the name "nitriles". wikipedia.orgatamanchemicals.com For many years, its primary uses were as a specialty solvent and a chemical intermediate in the synthesis of other materials, such as resins. atamankimya.comatamanchemicals.com The deliberate incorporation of the benzonitrile moiety into pharmaceuticals is a more recent strategy, gaining momentum in the late 20th and early 21st centuries as medicinal chemists increasingly recognized its value as a stable and effective pharmacophore for enhancing binding affinity and improving pharmacokinetic profiles. nih.govrsc.org

Data Tables

Table 1: Examples of Marketed Drugs Featuring the Indole or Indoline Scaffold

| Drug Name | Scaffold | Therapeutic Application | Mechanism of Action (Simplified) |

|---|---|---|---|

| Indomethacin | Indole | Anti-inflammatory (NSAID) | Inhibits cyclooxygenase (COX) enzymes. nih.govnih.gov |

| Sumatriptan | Indole | Anti-migraine | Serotonin (5-HT) receptor agonist. nih.gov |

| Pindolol | Indole | Antihypertensive | Beta-blocker. wikipedia.org |

| Vincristine | Indole (alkaloid) | Anticancer | Inhibits tubulin polymerization. nih.gov |

| Perindopril | Indoline | Antihypertensive | ACE inhibitor. |

Table 2: Key Roles of the Benzonitrile Moiety in Drug Design

| Role | Description | Example Interaction |

|---|---|---|

| Hydrogen Bond Acceptor | The nitrogen atom accepts a hydrogen bond from a donor group on the target protein. | Interacts with serine or arginine residues in an enzyme's active site. nih.gov |

| Carbonyl Bioisostere | Mimics the size, polarity, and hydrogen-bonding capability of a ketone or amide carbonyl group. | Replaces a carbonyl group to improve metabolic stability or fine-tune electronics. nih.govtandfonline.com |

| Dipole-Dipole Interactions | The strong dipole of the C≡N bond engages in favorable polar interactions within the binding pocket. | Orients the molecule within the active site to maximize other binding interactions. nih.gov |

| Metabolic Blocker | Its electron-withdrawing nature can protect an adjacent aromatic ring from oxidative metabolism. | Reduces metabolic clearance, potentially improving the drug's half-life. nih.gov |

| Covalent Warhead (Reversible) | In specific contexts (e.g., α-amino nitriles), it can be attacked by a nucleophilic residue (like serine). | Forms a reversible covalent bond, leading to potent and prolonged inhibition. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,3-dihydro-1H-indol-5-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-10-11-2-1-3-12(8-11)13-4-5-15-14(9-13)6-7-17-15/h1-5,8-9,17H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXQNOFTVPQQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C3=CC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2,3 Dihydro 1h Indol 5 Yl Benzonitrile and Its Derivatives

Direct Synthesis Strategies of the Core 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile Scaffold

Direct synthetic routes to this compound are not extensively documented in publicly available literature, suggesting that its preparation likely relies on multi-step sequences involving the coupling of pre-functionalized indole (B1671886) or indoline (B122111) precursors with a benzonitrile-containing fragment. A plausible and common approach involves a cross-coupling reaction, such as a Suzuki or Stille coupling, between a 5-halo-2,3-dihydro-1H-indole and a (3-cyanophenyl)boronic acid or its corresponding organostannane derivative.

Alternatively, a convergent synthesis could involve the reaction of a 5-amino-2,3-dihydro-1H-indole with a 3-halobenzonitrile under palladium-catalyzed Buchwald-Hartwig amination conditions, followed by diazotization of the resulting secondary amine and a subsequent Sandmeyer reaction to install the cyano group at the desired position on the benzonitrile (B105546) ring. However, the more direct coupling methods are generally preferred for their efficiency and milder reaction conditions.

Approaches for Dihydroindole Ring System Construction in Related Compounds

The 2,3-dihydroindole, or indoline, scaffold is a common motif in numerous biologically active compounds, and various methods for its construction have been developed. mdpi.com These methods can be broadly categorized into the reduction of indoles and the cyclization of acyclic precursors.

Reduction of Indoles: One of the most straightforward methods for preparing dihydroindoles is the reduction of the corresponding indole derivative. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Chemical reduction methods are also widely employed, utilizing reagents like sodium cyanoborohydride (NaBH₃CN) in acetic acid, or triethylsilane (Et₃SiH) in trifluoroacetic acid. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, in the synthesis of new 2,3-dihydroindole derivatives, various boron hydrides have been utilized for the reduction of functional groups in 2-oxindole and 2-chloroindole molecules. nih.gov

Cyclization Reactions: De novo synthesis of the dihydroindole ring often involves intramolecular cyclization reactions. A common strategy is the reductive cyclization of 2-(2-nitrophenyl)ethanol derivatives. The nitro group is first reduced to an amine, which then undergoes spontaneous or acid-catalyzed cyclization to form the indoline ring. Another approach is the intramolecular Heck reaction of N-allyl-2-haloanilines.

The Fischer indole synthesis, a cornerstone of indole chemistry, can also be adapted to produce dihydroindoles by using appropriate starting materials and reaction conditions that favor the formation of the saturated heterocyclic ring. pitt.edu Similarly, the Bischler-Möhlau indole synthesis can be modified for the synthesis of specific dihydroindole derivatives.

Methods for Benzonitrile Moiety Introduction and Positional Functionalization

The introduction of a benzonitrile moiety onto an aromatic ring is a well-established transformation in organic synthesis, with several reliable methods available.

From an Amine (Sandmeyer Reaction): A classic method involves the diazotization of an aniline (B41778) derivative, followed by treatment with a cyanide salt, typically cuprous cyanide (CuCN), in what is known as the Sandmeyer reaction. This is a versatile method for introducing a cyano group onto an aromatic ring.

From a Halide (Nucleophilic Aromatic Substitution and Cyanation): Aryl halides can be converted to benzonitriles via nucleophilic substitution with a cyanide source. Palladium-catalyzed cyanation reactions, using reagents like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), are highly effective and tolerate a wide range of functional groups.

From an Aldehyde or Carboxylic Acid: Aromatic aldehydes can be converted to nitriles through their corresponding oximes, followed by dehydration. Benzoic acids can also be converted to benzonitriles via their primary amides, which are then dehydrated using reagents such as phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), or more modern reagents. sciencemadness.org A one-pot synthesis of benzonitrile from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride has been reported, offering a greener alternative. researchgate.net

Direct Ammoxidation: For industrial-scale synthesis, the direct ammoxidation of toluene (B28343) and its derivatives is a common process, although it requires harsh conditions and specialized catalysts. medcraveonline.com

Derivatization Strategies for the this compound Core

Further functionalization of the this compound core can be achieved by targeting the dihydroindole nitrogen, the carbocyclic ring of the dihydroindole, or the benzonitrile ring.

Substituent Incorporation on the Dihydroindole Nitrogen (N1)

The nitrogen atom of the dihydroindole ring is a nucleophilic site and can be readily functionalized through various reactions.

N-Alkylation: Alkylation of the N1 position can be achieved by reacting the parent dihydroindole with alkyl halides, tosylates, or mesylates in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). researchgate.net

N-Arylation: The Buchwald-Hartwig amination allows for the coupling of the dihydroindole nitrogen with aryl halides or triflates, providing access to N-aryl derivatives.

N-Acylation: Acylation of the N1 position can be accomplished using acyl chlorides or anhydrides in the presence of a base like triethylamine (B128534) (Et₃N) or pyridine. This introduces an amide functionality, which can influence the electronic properties and biological activity of the molecule.

Substituent Effects on the Dihydroindole Carbocyclic Ring (C4, C6, C7)

Electrophilic aromatic substitution on the carbocyclic ring of the dihydroindole is directed by the electron-donating nature of the nitrogen atom. The positions ortho and para to the nitrogen (C7 and C5, respectively) are activated. However, since the C5 position is already substituted in the parent molecule, further substitutions would be directed to the C4, C6, and C7 positions. The directing effects of the existing substituents will govern the regioselectivity of these reactions. lumenlearning.com

Halogenation: Halogenation at the C7 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Nitration and Sulfonation: Nitration and sulfonation can introduce nitro and sulfonic acid groups, respectively, onto the carbocyclic ring, typically at the C7 position. These groups can then be further transformed into other functionalities.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups onto the activated positions of the dihydroindole ring, although these reactions can sometimes be complicated by side reactions.

Modifications on the Benzonitrile Ring and its Substituent Positions

The benzonitrile ring can also be functionalized, primarily through electrophilic aromatic substitution. The cyano group is a deactivating, meta-directing group. lumenlearning.com Therefore, electrophilic substitution will primarily occur at the positions meta to the cyano group.

Nitration: Nitration of the benzonitrile ring using a mixture of nitric acid and sulfuric acid will yield the corresponding meta-nitro derivative.

Halogenation: Halogenation in the presence of a Lewis acid catalyst will also result in substitution at the meta position.

Modification of the Cyano Group: The nitrile group itself can be a versatile handle for further transformations. chemrxiv.org

Hydrolysis: Acidic or basic hydrolysis of the nitrile will yield the corresponding carboxylic acid.

Reduction: The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile to form ketones after hydrolysis.

Advanced Synthetic Protocols for Indole/Indoline-Nitrile Compounds

The synthesis of the indole and indoline cores, as well as their subsequent functionalization with nitrile groups, has been significantly advanced through modern synthetic protocols. These methods offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of C-C and C-N bonds necessary for forming indole and indoline derivatives. mdpi.com Catalysts based on palladium, rhodium, cobalt, and copper are widely employed. mdpi.comnih.govtandfonline.com

Palladium-catalyzed reactions are particularly prevalent. For instance, Pd-catalyzed intramolecular C-H activation and cyclization of enamines derived from anilines can yield indole structures. mdpi.com One-pot syntheses of indoles have been achieved through the palladium-catalyzed reaction of anilines with electron-withdrawing substituted alkynes, where the reaction proceeds via a double C-H activation. mdpi.com Furthermore, palladium catalysis enables the construction of complex indole derivatives through domino reactions, such as the coupling of aryl halide-tethered alkenes with propargylic pyridines. tandfonline.com

Rhodium(III) catalysts, such as [RhCp*Cl2]2, have emerged as powerful tools for the direct C-H functionalization and annulation of indole moieties to create fused polycyclic systems. nih.gov These reactions often proceed through a cascade mechanism involving C-H activation, alkyne insertion, and cyclization. nih.gov

Cobalt-catalyzed reactions also offer efficient pathways to indoles. Cobalt(III)-catalyzed intramolecular amidation of α-amidoacrylates provides a route to indole-2-carboxylic esters. acs.org Additionally, intramolecular cross-dehydrogenative coupling of ortho-alkenylanilines can be achieved using cobalt catalysts. mdpi.com

Copper-catalyzed cycloaddition reactions represent another effective strategy. For example, Cu(OTf)2 has been used to catalyze the [3+2] cycloaddition of indole-3-acrylates with p-benzoquinone to construct indole-tethered benzofuran (B130515) scaffolds. rsc.org

Table 2: Selected Transition-Metal-Catalyzed Reactions for Indole Synthesis

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Pd(OAc)2 / Cu(OAc)2 | Oxidative Cyclization | N-aryl enamines | High yields (>90%) with reduced reaction times under microwave irradiation. | mdpi.com |

| [RhCp*Cl2]2 | C-H Activation / Annulation | Indole derivatives and alkynes | Access to complex indole-fused polycyclic molecules via cascade reactions. | nih.gov |

| Co(acac)3 | Intramolecular Amidation | α-Amidoacrylates | Involves a Co(IV) intermediate via oxidatively induced reductive elimination. | acs.org |

| Cu(OTf)2 | [3+2] Cycloaddition | Indole-3-acrylates and p-benzoquinone | Selective access to distinct indole-tethered benzofuran scaffolds. | rsc.org |

Metal-Free Cyclization and Annulation Strategies

While transition-metal catalysis is powerful, the development of metal-free synthetic routes is a significant goal in organic synthesis to avoid catalyst cost and potential metal contamination in products. Several metal-free strategies for the synthesis of indoles have been developed.

One approach involves the intramolecular cyclization of N-acyl amides to produce 3-nitro-2-(per)fluoroalkyl indoles, demonstrating good functional group tolerance. acs.org Another notable method is a variant of the Fischer indole synthesis that uses polyphosphoric acid (PPA) to mediate a tandem hydroamination-cyclization reaction between simple alkynes and arylhydrazines, yielding 2-substituted indoles. nih.gov

Reagents like N-Iodosuccinimide (NIS) can mediate a cascade C-N bond formation and aromatization of N-Ts-2-alkenylanilines to give various indole derivatives in good to excellent yields under mild conditions. nih.gov Trifluoroacetic acid (TFA) has also been found to be effective for the intramolecular hydroarylation of alkynes in the cyclization of 3-alkynyl substituted 2-(indol-3-yl)quinoxalines, providing a simple route to indolophenazines. rsc.org A transition-metal-free synthesis of 2-substituted benzo[cd]indoles has also been developed through the reaction of 1-halo-8-lithionaphthalenes with nitriles. uni-regensburg.de

Table 3: Examples of Metal-Free Indole Synthesis Strategies

| Reagent/Condition | Reaction Type | Substrates | Product Type | Reference |

| PPA | Hydroamination-Cyclization | Alkynes and Arylhydrazines | 2-Substituted Indoles | nih.gov |

| NIS | Cascade C-N formation / Aromatization | N-Ts-2-alkenylanilines | Substituted Indoles | nih.gov |

| TFA | Intramolecular Hydroarylation | 3-Alkynyl substituted 2-(indol-3-yl)quinoxalines | Indolophenazines | rsc.org |

| n-BuLi / Et3N | Lithiation / Cyclization | 1-Halo-naphthalenes and Nitriles | 2-Substituted Benzo[cd]indoles | uni-regensburg.de |

Microwave-Assisted and Green Chemistry Approaches

The principles of green chemistry, which aim to design safer and more efficient chemical processes, have been increasingly applied to the synthesis of indole derivatives. nih.govresearchgate.net Key green approaches include the use of microwave irradiation, greener solvents like water, and solvent-free reaction conditions. nih.govbeilstein-journals.org

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times, increase yields, and enhance the efficiency of many indole syntheses. tandfonline.comnih.govtandfonline.com For example, the Bischler indole synthesis, when performed as a solid-state reaction under microwave irradiation, provides a mild and environmentally friendly method for preparing 2-arylindoles without organic solvents. organic-chemistry.org Microwave heating has also been successfully applied to palladium-catalyzed cyclizations, affording indole derivatives in high yields in a fraction of the time required for conventional heating. mdpi.com The synthesis of 3-substituted indoles via intramolecular arene-alkene coupling has also been effectively accelerated using microwave assistance. scispace.com

The use of water as a solvent is another key aspect of green indole synthesis. The Br2-catalyzed synthesis of bis(indolyl)methanes from indoles and carbonyl compounds has been demonstrated to proceed efficiently in water. beilstein-journals.org One-pot, three-component syntheses of indole derivatives have also been developed using water as the solvent under microwave irradiation, achieving high yields. tandfonline.com These methods align with the growing demand for sustainable synthetic chemistry by minimizing the use of hazardous materials and reducing energy consumption. nih.govresearchgate.net

Table 4: Green and Microwave-Assisted Approaches to Indole Synthesis

| Method | Reaction | Conditions | Advantages | Reference |

| Microwave-Assisted | Bischler Indole Synthesis | Solid-state, solvent-free, NaHCO3 | Environmentally friendly, rapid, good yields (52-75%). | organic-chemistry.org |

| Microwave-Assisted | Pd-Catalyzed Oxidative Cyclization | DMF, 60 °C, 3 hours | Enhanced yield (94%) and significantly reduced reaction time. | mdpi.com |

| Green Chemistry | Br2-catalyzed BIM synthesis | Water, 50 °C, 1 minute | Use of water as a green solvent, high yields (up to 98%). | beilstein-journals.org |

| Microwave-Assisted | Three-component synthesis | Water, 180 watts | One-pot, high yields (85-98%). | tandfonline.com |

In Vitro Biological Activity and Pharmacological Profiling of 3 2,3 Dihydro 1h Indol 5 Yl Benzonitrile and Analogues

Evaluation of Anti-proliferative Activity against Human Cancer Cell Lines (In Vitro)

The ability of a compound to inhibit the growth of cancer cells is a crucial first step in the development of new anticancer agents. The anti-proliferative activity of 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile and its analogues has been evaluated against a variety of human cancer cell lines.

Indole-based compounds have demonstrated a broad spectrum of anti-proliferative activity. For instance, certain indole-aryl-amide derivatives have been tested against a panel of cancer cell lines, including those of the colon (HT29), breast (MCF7), and prostate (PC3). mdpi.com One such derivative showed selective toxicity towards the HT29 malignant colon cell line while not affecting healthy human intestine cells. mdpi.com Similarly, indole-based benzenesulfonamides have shown inhibitory effects on the viability of breast, lung, and pancreatic cancer cells under hypoxic conditions. mdpi.com More potent cytotoxicity was observed in breast cancer cell lines (MCF-7 and SK-BR-3) compared to lung (A549) or pancreatic (Panc1) cancer cells. mdpi.com

Analogues such as indole-acrylonitrile derivatives have also been screened against the National Cancer Institute's panel of approximately 60 human tumor cell lines. nih.gov Significant growth inhibition was observed against various tumor cell lines, including leukemia (HL-60(TB)), non-small cell lung cancer (NCI-H522), colon cancer (COLO 205), CNS cancer (SF-539, SNB-75), ovarian cancer (OVCAR-3), renal cancer (A498, RXF 393), and breast cancer (MDA-MB-468). nih.gov Another study on nortopsentin analogues, which are indolyl-4-azaindolyl thiazoles, examined their anti-proliferative activity against four human tumor cell lines of different histological origins, including malignant peritoneal mesothelioma (STO). nih.gov

Furthermore, research on hydroxystearic acid regioisomers, while not directly indole-based, provides insights into the screening process against diverse tumor panels, including cell lines like CaCo-2, HT29, HeLa, MCF7, and PC3. units.it The synthesis of novel 3,5-diaryl pyrazole (B372694) derivatives has also led to their evaluation as inhibitors of tyrosinase and as potent anti-inflammatory and anticancer agents. nih.gov

The potency of a compound's anti-proliferative effect is often quantified by its IC50 value, which is the concentration of the compound that inhibits 50% of cell growth. For indole (B1671886) derivatives, a range of IC50 values has been reported across different cancer cell lines.

For example, two regioisomeric indole-based hybrid compounds demonstrated significant cytotoxic effects. In HCT116 cells, one compound had an IC50 value of 22.4 µM, while the other was much more potent with an IC50 of 0.34 µM. researchgate.net Both compounds showed IC50 values between 10 and 50 µM in several other cell lines, including the highly aggressive breast cancer cell line HTB-26, the pancreatic cancer cell line PC-3, and the hepatocellular carcinoma cell line HepG2. researchgate.net

In another study, an N-benzyl-5-(p-fluorophenyl)indole-3-imine derivative showed an IC50 of 4.69 µM against pp60(c-Src) tyrosine kinase. nih.gov Indole–triazole derivatives also exhibited cytotoxic potential, with one compound showing an IC50 value of 55.40 µg/mL against Hep-G2 cells. nih.gov

The table below summarizes the IC50 values for various indole analogues against different cancer cell lines.

The mechanism by which indole derivatives exert their anti-proliferative effects often involves the induction of DNA damage and subsequent cell cycle arrest. Indole-3-carbinol (I3C), for instance, has been shown to induce G1 cell cycle arrest and apoptosis in the THP-1 acute myeloid leukemia (AML) cell line. nih.gov This was associated with the overexpression of G1-acting cell cycle genes such as P21, P27, and P53, and the downregulation of CDK2. nih.gov

Similarly, lead nitrate, while not an indole, has been shown to inhibit the proliferation of human leukemia (HL-60) cells by inducing DNA damage and causing cell cycle arrest at the G0/G1 checkpoint. nih.gov This provides a model for how DNA damaging agents can halt cell proliferation. The inhibition of checkpoint kinases like Chk1 by certain compounds can abrogate the G2/M and S checkpoints induced by DNA-damaging agents, leading to cell death. capes.gov.brnih.gov This strategy is particularly effective in cancer cells that are deficient in the p53 tumor suppressor, as they rely on these checkpoints for survival after DNA damage. mdpi.com

One study on nortopsentin analogues found that the most active compound acts as a CDK1 inhibitor, causing cell cycle arrest at the G2/M phase and inducing apoptosis. nih.gov Another indole-aryl amide derivative was found to inhibit proliferation by up-regulating the anti-proliferative protein p21, which is a cyclin-dependent kinase inhibitor that can lead to cell cycle arrest in the context of DNA damage. mdpi.com

Enzyme Inhibition Studies (In Vitro)

In addition to their anti-proliferative effects, this compound and its analogues have been investigated as inhibitors of various enzymes that play critical roles in cancer and other diseases.

Kinases are a major class of enzymes that are often dysregulated in cancer, making them attractive therapeutic targets.

Checkpoint Kinase 1 (Chk1): Several potent Chk1 inhibitors with benzonitrile (B105546) and pyridine-2'-carbonitrile structures have been identified. capes.gov.brnih.gov These compounds not only inhibit Chk1 in enzymatic assays but also enhance the cytotoxicity of DNA-damaging agents in cell-based assays. capes.gov.brnih.gov The inhibition of Chk1 can abrogate the G2/M and S phase checkpoints that are activated in response to DNA damage, leading to mitotic catastrophe and cell death in cancer cells. capes.gov.brnih.govmdpi.com

Src Tyrosine Kinase: A number of 3-substituted-benzylidene-1,3-dihydro-indolin-2-one and -thione derivatives have been synthesized and evaluated for their inhibitory activity against p60c-Src tyrosine kinase. dntb.gov.uanih.gov Several of these compounds exhibited IC50 values in the low micromolar range. nih.govresearchgate.net For example, (Z)-3-(4'-dimethylamino-benzylidene)-1,3-dihydro-indolin-2-thione and (Z)-3-(2',6'-dichloro-benzylidene)-1,3-dihydro-indolin-2-thione were identified as moderately active Src PTK inhibitors with IC50 values of 21.91 and 21.20 µM, respectively. researchgate.net A particularly potent inhibitor, 1-(1-benzyl-5-phenyl-1H-indole-3-yl)-N-(4-fluorobenzyl)methanamine HCl, showed an IC50 of 4.69 µM against pp60(c-Src). nih.gov

The table below provides a summary of the kinase inhibitory activities of various indole analogues.

The inhibitory potential of indole and benzonitrile derivatives extends beyond kinases to other important enzyme classes.

Aldosterone (B195564) Synthase (CYP11B2): Indole and its derivatives have been shown to selectively inhibit aldosterone synthase (CYP11B2), an enzyme involved in the production of aldosterone. nih.gov The parent compound, indole, can significantly suppress aldosterone synthesis. nih.gov This selective inhibition is attributed to the interaction of the indole moiety with the catalytic site of CYP11B2. nih.gov The development of selective CYP11B2 inhibitors is a promising therapeutic strategy for conditions like hyperaldosteronism. nih.govnih.gov

Tyrosinase: Benzonitrile derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. researchgate.netnih.gov For instance, 4-methylbenzonitrile was found to be a potent inhibitor with an IC50 value of 79.9 µM. nih.gov These benzonitriles exhibit a mixed type of inhibition. nih.gov Other studies have also explored various compounds, including benzothiazoles, as tyrosinase inhibitors, with some showing significantly higher potency than the standard inhibitor, kojic acid. mdpi.com

The following table summarizes the inhibitory activities against these other enzyme classes.

Receptor Modulation and Ligand-Binding Studies (In Vitro)

The indole nucleus is a well-established pharmacophore that interacts with serotonin (B10506) (5-HT) receptors. Specifically, derivatives containing the indole or the reduced indoline (B122111) structure, as found in this compound, have been investigated for their agonist activity at 5-HT2c receptors. A series of 1-(1-indolinyl)-2-propylamines were synthesized and evaluated as 5-HT(2C) receptor agonists. nih.gov The functional efficacy and radioligand binding data for these compounds at 5-HT(2) receptor subtypes were reported. nih.gov

Further research into ring-substituted trans-2-(indol-3-yl)cyclopropylamine derivatives revealed high affinity for the 5-HT2C receptor subtype. consensus.app One 5-fluoro-substituted compound, in particular, demonstrated high potency with a Ki value of 1.9 nM at the 5-HT2C receptor. consensus.app These findings underscore the potential of indole and its derivatives to act as potent 5-HT2c receptor agonists, suggesting that this compound may also exhibit similar pharmacological properties.

The Neuropeptide Y (NPY) Y5 receptor is a target in the development of treatments for obesity. nih.gov Research in this area has led to the discovery of various Y5 receptor antagonists. Notably, a compound featuring a benzonitrile structure, 3-[2-[6-(2-tert-butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile hydrochloride salt, has been identified as a potent and selective NPY5 receptor antagonist. consensus.appscilit.com This demonstrates that the benzonitrile moiety can be a key component in designing ligands that effectively antagonize the NPY Y5 receptor. While many NPY Y5 antagonists are based on other scaffolds like benzimidazoles, the identification of a potent benzonitrile-containing antagonist highlights the relevance of this chemical group for activity at this receptor. nih.govnih.gov

Interactive Data Table: In Vitro NPY Y5 Receptor Antagonist Activity

Below is a summary of a benzonitrile derivative identified as a Neuropeptide Y5 receptor antagonist.

| Compound Name | Receptor Target | Activity Type | Potency/Efficacy |

| 3-[2-[6-(2-tert-butoxyethoxy)pyridin-3-yl]-1H-imidazol-4-yl]benzonitrile HCl Salt consensus.appscilit.com | NPY5 | Antagonist | Potent |

Antimicrobial Efficacy Assessments (In Vitro)

Both indole and benzonitrile derivatives have been reported to possess antimicrobial properties. Various studies have demonstrated the in vitro efficacy of these compounds against a range of Gram-positive bacteria. For instance, novel bis-indole compounds have been shown to be potent inhibitors of Gram-positive bacteria, with MIC90 values ranging from 0.004 to 0.5 μg/ml. nih.gov Specifically, these compounds have demonstrated activity against clinically relevant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Similarly, certain benzonitrile derivatives have exhibited significant activity against Gram-positive bacteria. scilit.com The antimicrobial activity of these compounds can be influenced by the specific substituents on the benzonitrile ring. The collective evidence suggests that a hybrid molecule like this compound, which contains both an indole and a benzonitrile scaffold, has the potential to exhibit antibacterial activity against Gram-positive strains.

Interactive Data Table: In Vitro Activity of Related Compounds against Gram-positive Bacteria

The table below summarizes the minimum inhibitory concentration (MIC) values for various indole and benzonitrile derivatives against representative Gram-positive bacterial strains.

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Bis-Indole Derivatives | Gram-positive bacteria | 0.004 - 0.5 (MIC90) | nih.gov |

| Indole-Acrylonitrile Derivatives | Staphylococcus aureus | 12.5 - 50 | nih.gov |

| Tris(1H-indol-3-yl)methylium Salts | Staphylococcus aureus ATCC 25923 | 0.13 - 1.0 | researchgate.net |

| Tris(1H-indol-3-yl)methylium Salts | Methicillin-resistant S. aureus (MRSA) | 0.13 - 1.0 | researchgate.net |

The cell wall structure of Gram-negative bacteria presents a formidable barrier to many antimicrobial agents. However, derivatives of both indole and benzonitrile have demonstrated efficacy against these challenging pathogens. One bis-indole derivative, MBX 1162, showed potent activity against all tested Gram-negative strains, with MIC90 values between 0.12 and 4 μg/ml, even against highly resistant pathogens. nih.gov

Indole-triazole conjugates have also been evaluated for their antibacterial potential against Gram-negative strains such as Escherichia coli, Pseudomonas aeruginosa, and Salmonella, showing good to moderate activity. nih.gov Furthermore, some indole-acrylonitrile derivatives have been found to be active against Escherichia coli and Pseudomonas aeruginosa. nih.gov The activity of certain benzonitrile derivatives against Gram-negative bacteria has also been documented. scilit.com These findings support the potential for this compound to have antimicrobial effects against Gram-negative bacteria.

Interactive Data Table: In Vitro Activity of Related Compounds against Gram-negative Bacteria

The table below summarizes the minimum inhibitory concentration (MIC) values for various indole and benzonitrile derivatives against representative Gram-negative bacterial strains.

| Compound Class/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Bis-Indole Derivative (MBX 1162) | Gram-negative bacteria | 0.12 - 4 (MIC90) | nih.gov |

| Indole-Triazole Conjugates | Gram-negative strains | ~250 | nih.gov |

| Indole-Acrylonitrile Derivatives | Escherichia coli, Pseudomonas aeruginosa | Active (specific values not detailed) | nih.gov |

| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-negative bacteria | Significant Activity (specific values not detailed) | scilit.com |

Radiosensitization Potential in Cancer Cells (In Vitro)

There is no specific information in the searched literature regarding the radiosensitization potential of this compound. However, the concept of using indole-containing molecules as radiosensitizers has been explored.

Some gold-containing indole derivatives have been shown to enhance the cytotoxic effects of ionizing radiation in cancer cells. nih.govacs.org These compounds were found to inhibit kinases associated with DNA repair, leading to increased apoptosis following radiation exposure. nih.govacs.org Another study investigated a quinoline-indole-schiff base derivative, which demonstrated a radiosensitizing effect on non-small cell lung cancer cells by inhibiting DNA damage repair pathways. nih.govresearchgate.net Furthermore, iridium (III) complexes have been studied as radiosensitizers in lung cancer cells, where they were found to induce apoptosis through the mitochondrial pathway. nih.govnih.gov These examples highlight a potential therapeutic strategy, but direct evidence for this compound is lacking.

Antioxidant Activity Evaluation (In Vitro)

Direct in vitro antioxidant activity evaluations for this compound were not found in the performed searches. However, the antioxidant properties of various indole derivatives are well-documented.

The indole nucleus is a component of many natural and synthetic compounds with antioxidant potential. nih.gov For example, a study on new 3-substituted-2-oxindole derivatives showed moderate to good antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov The antioxidant capacity of these compounds was often concentration-dependent. nih.gov Retinoidal benzimidazole (B57391) and indole derivatives have also been investigated for their antioxidant properties, which are believed to contribute to their protective effects against oxidative stress. nih.gov The general principle is that the indole ring system can act as a scavenger of free radicals. nih.gov

Investigation of Other Reported In Vitro Pharmacological Activities (e.g., Anti-inflammatory)

No specific in vitro pharmacological activities, including anti-inflammatory effects, have been reported for this compound in the available literature. However, the anti-inflammatory properties of various indole-containing compounds have been established.

For example, the N-acylhydrazone derivative N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) has been shown to possess anti-inflammatory activity by reducing leukocyte migration and the levels of pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov Another study on indole and amide derivatives of ursolic acid demonstrated their ability to reduce nitric oxide levels and the expression of iNOS and COX-2 in lipopolysaccharide-stimulated macrophages. chemrxiv.orgchemrxiv.org Indole-3-carbinol, a phytochemical found in cruciferous vegetables, has also been shown to reverse oxidative stress and reduce inflammatory markers in cell cultures. nih.govresearchgate.net These findings underscore the potential of the indole scaffold in developing anti-inflammatory agents, though specific data for this compound is absent.

Computational and Theoretical Investigations of 3 2,3 Dihydro 1h Indol 5 Yl Benzonitrile

Molecular Docking Studies for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target, typically a protein). This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-target interactions. plos.org

Identification of Preferred Binding Modes and Conformations

In a typical molecular docking study, the 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile molecule would be treated as flexible, allowing its various possible three-dimensional shapes (conformations) to be explored. The protein target's binding site would also be defined. A scoring function is used to evaluate the fitness of each conformation and orientation (pose), predicting the most stable and thus preferred binding mode. The result is a model of the ligand-receptor complex that suggests how the molecule fits into the protein's active or allosteric site.

Elucidation of Key Hydrogen Bonding, Hydrophobic, and π-Stacking Interactions

Once a preferred binding pose is identified, the specific intermolecular forces stabilizing the interaction are analyzed. plos.org For this compound, this analysis would identify:

Hydrogen Bonds: The nitrogen atom in the indoline (B122111) ring (a potential hydrogen bond donor) and the nitrogen of the nitrile group (a potential hydrogen bond acceptor) could form key hydrogen bonds with amino acid residues in a protein target. frontiersin.org

Hydrophobic Interactions: The phenyl and the hydrocarbon portions of the indoline ring are nonpolar and would likely engage in favorable hydrophobic interactions with nonpolar amino acid side chains like valine, leucine, and isoleucine. nih.gov

π-Stacking Interactions: The two aromatic rings (the benzene (B151609) ring of the indoline system and the benzonitrile (B105546) ring) are capable of forming π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the target's binding site. nih.gov

These interactions are critical for the stability and specificity of the ligand-target complex. plos.orgnih.gov

Prediction of Binding Affinities and Correlation with In Vitro Data

Docking programs use scoring functions to estimate the binding free energy, which translates to a predicted binding affinity (often expressed as a dissociation constant, Kd, or an inhibition constant, Ki). nih.gov These predicted values provide a theoretical measure of how tightly the ligand binds to its target.

For a series of related compounds, these predicted affinities can be compared with experimentally determined biological activity from in vitro assays (e.g., IC50 values). A strong correlation between the predicted and experimental data would validate the docking model and suggest that the computational approach accurately captures the key binding determinants. For example, studies on related indole (B1671886) derivatives have successfully used this approach to rationalize structure-activity relationships (SAR). nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide deep insights into the electronic properties of a molecule, which govern its reactivity and interactions. epstem.netbhu.ac.in

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest-energy orbital that does not have electrons. It represents the molecule's ability to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, a DFT calculation would map the electron density distribution of these orbitals and quantify the energy gap.

Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for this compound is not available.

| Parameter | Description | Hypothetical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. uni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other charged species. researchgate.netresearchgate.net

The MEP map uses a color scale to indicate different potential values:

Red/Yellow: Regions of negative potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen or oxygen. bhu.ac.in For the target molecule, the area around the nitrile nitrogen would be expected to be strongly negative.

Blue: Regions of positive potential, which are electron-poor. These areas are prone to nucleophilic attack. bhu.ac.in In this molecule, the hydrogen atom attached to the indoline nitrogen would likely show a positive potential.

Green: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive, localized "Lewis-like" picture of chemical bonding. nih.govresearchgate.net This analysis is particularly useful for studying intramolecular charge transfer (ICT), a phenomenon where electron density is transferred from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation or in the ground state. nih.govrsc.orgmdpi.com

In the structure of this compound, the 2,3-dihydro-1H-indol-5-yl (indoline) moiety serves as the electron donor, while the electron-withdrawing benzonitrile group acts as the acceptor. The nitrogen atom in the indoline ring and the aromatic system contribute to its electron-donating capacity. Conversely, the nitrile (-CN) group strongly pulls electron density from the benzene ring to which it is attached. This donor-acceptor architecture suggests a propensity for ICT. nih.gov

NBO analysis quantifies the interactions between the filled "donor" orbitals and the empty "acceptor" orbitals. The stabilization energy, E(2), associated with the delocalization of electrons from a donor NBO to an acceptor NBO is calculated using second-order perturbation theory. researchgate.net A significant E(2) value indicates a strong electronic interaction and efficient charge transfer. For this compound, key interactions would be expected between the lone pair orbital of the indoline nitrogen (LP(N)) and the π* anti-bonding orbitals of the benzonitrile ring, as well as between the π orbitals of the indole ring and the π* orbitals of the benzonitrile system. Studies on similar donor-acceptor systems, such as indole-tethered ynones and various benzonitrile derivatives, have confirmed the utility of computational methods in characterizing these charge transfer phenomena. rsc.orgnih.gov

Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions This table presents hypothetical data to illustrate the expected NBO results for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π (Indoline Ring) | π* (Benzonitrile Ring) | 8.5 | π → π |

| LP (N) of Indoline | π (Benzonitrile Ring) | 4.2 | n → π |

| π (Benzene Ring) | π (Nitrile C≡N) | 2.1 | π → π* |

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Stability

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com This method provides detailed information on the conformational flexibility of a molecule and the stability of its complex with a biological target, such as a protein. mdpi.comresearchgate.net

For this compound, MD simulations can explore its conformational landscape. The molecule's flexibility is primarily determined by the torsion angle around the single bond connecting the indoline and benzonitrile rings. By simulating the molecule's dynamics, it is possible to identify the most stable, low-energy conformations and the energy barriers between them. nih.gov This information is critical, as the biological activity of a ligand often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

In the context of drug discovery, MD simulations are frequently performed on a ligand-protein complex, obtained from a molecular docking study, to assess its binding stability. mdpi.com The simulation tracks the ligand's position and interactions within the binding pocket over a set period, typically nanoseconds. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored; a stable RMSD profile suggests a stable binding mode. mdpi.com Furthermore, analysis of the simulation trajectory can reveal persistent hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to the binding affinity, providing insights that are crucial for lead optimization. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. frontiersin.org QSAR models are valuable tools in medicinal chemistry for predicting the activity of unsynthesized compounds and for understanding which molecular features are important for biological function. proceedings.sciencemdpi.com

The development of a QSAR model begins with a dataset of compounds with known biological activities, often a series of structurally related analogs. mdpi.comresearchgate.net For a class of compounds like indole derivatives, which have shown a wide range of biological activities including antioxidant and anticancer properties, a QSAR model can be highly informative. mdpi.comeurjchem.com

The process involves several key steps:

Data Set Preparation: A series of indole or benzonitrile derivatives with measured biological activities (e.g., IC50 values) is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule, a large number of numerical values known as molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, hydrophobic, and topological features. frontiersin.org

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a selection of the most relevant descriptors with the biological activity.

Model Validation: The model's statistical robustness and predictive ability are rigorously assessed using various metrics (e.g., R², Q², R²ext) to ensure it is not a result of chance correlation. eurjchem.com

Successful QSAR models for indole derivatives have been developed to predict their potential as inhibitors of various enzymes and receptors. nih.govmdpi.com

A key outcome of a QSAR study is the identification of the physicochemical descriptors that have the most significant impact on biological activity. frontiersin.org These descriptors provide insight into the mechanism of action and guide the design of new, more potent compounds. For nitrogen-containing heterocyclic compounds like this compound, several types of descriptors are often found to be important. mdpi.comresearchgate.net

Table 2: Key Physicochemical Descriptors and Their Potential Importance This table lists common descriptors used in QSAR and their relevance to drug design.

| Descriptor Class | Example Descriptor | Potential Influence on Potency |

| Electronic | Dipole Moment, Partial Atomic Charges | Influences electrostatic interactions with the target receptor. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Affects membrane permeability and hydrophobic interactions in the binding pocket. researchgate.net |

| Steric/Topological | Molar Refractivity (MR), Molecular Weight | Relates to the size and shape of the molecule, which must be complementary to the binding site. researchgate.net |

| Hydrogen Bonding | Number of H-bond Donors/Acceptors | Crucial for specific interactions with amino acid residues in the target protein. nih.gov |

| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. frontiersin.org |

By analyzing the coefficients of these descriptors in the QSAR equation, chemists can determine whether increasing or decreasing a particular property is likely to enhance the desired biological activity.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling is a cornerstone of computer-aided drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.govplos.org A pharmacophore model serves as a 3D query for virtual screening, a computational technique used to search large databases of chemical compounds to identify new potential ligands for a biological target. frontiersin.orgmdpi.com

A pharmacophore model for this compound would be constructed based on its key chemical functionalities. This can be done either based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.govfrontiersin.org The essential features of this molecule would likely include a hydrogen bond donor (the N-H group of the indoline), aromatic rings, a hydrophobic region (the aliphatic part of the indoline ring), and a hydrogen bond acceptor or polar feature (the nitrile group). nih.gov

Once a pharmacophore model is generated and validated, it is used to screen vast chemical libraries, such as the ZINC or Enamine databases. frontiersin.org The screening software identifies molecules in the database that can match the pharmacophoric features in the correct 3D orientation. nih.gov The resulting "hit" compounds are considered to have a higher probability of being active and are then prioritized for further investigation through more computationally intensive methods like molecular docking, followed by experimental testing. This approach has been successfully applied to discover novel inhibitors for a wide range of biological targets. nih.govfrontiersin.org

Table 3: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Chemical Group | Role in Molecular Recognition |

| Hydrogen Bond Donor (HBD) | Indoline N-H | Forms directed hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) in a protein. |

| Aromatic Ring (AR) | Indoline and Benzene Rings | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic (HY) | Dihydro- portion of the indoline ring | Interacts with non-polar pockets in the binding site. |

| Hydrogen Bond Acceptor (HBA) / Polar | Nitrile (-C≡N) group | Can accept a hydrogen bond or engage in polar interactions. |

Applications and Future Research Perspectives for 3 2,3 Dihydro 1h Indol 5 Yl Benzonitrile

Development as Lead Compounds for Targeted Therapeutic Interventions

The indole (B1671886) and indoline (B122111) scaffolds are recognized as "privileged structures" in medicinal chemistry, capable of interacting with a multitude of biological targets. nih.govresearchgate.net The 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile core serves as an excellent starting point for the development of lead compounds for specific therapeutic interventions. By modifying the core structure, researchers have successfully created selective inhibitors for various enzyme families.

For instance, derivatives of 3-substituted indolin-2-ones have been synthesized and identified as a novel class of tyrosine kinase inhibitors. acs.org These compounds can be engineered to show selective inhibition against specific receptor tyrosine kinases (RTKs) like those for Vascular Endothelial Growth Factor (VEGF), Epidermal Growth-Factor (EGF), and Platelet-Derived Growth Factor (PDGF). acs.org The structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the core structure are critical for achieving target selectivity. acs.org For example, incorporating a five-membered heteroaryl ring at the 3-position of the indolin-2-one can lead to high specificity for the VEGF receptor (Flk-1). acs.org

Furthermore, the indole moiety is a key component in the design of selective TYK2 kinase inhibitors, which are crucial for mediating signaling pathways in immune-mediated diseases. nih.gov Derivatives incorporating the indol-5-yl group have demonstrated potent TYK2 inhibition and selectivity over other JAK kinases, highlighting the scaffold's utility in developing treatments for conditions like inflammatory bowel disease. nih.gov Other research has identified novel indole derivatives that suppress the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor, offering potential therapies for certain cancers and overcoming drug resistance. nih.gov

Table 1: Examples of Indole/Indoline Derivatives as Targeted Therapeutic Agents

| Derivative Class | Therapeutic Target | Potential Application | Reference |

|---|---|---|---|

| 3-Substituted Indolin-2-ones | Receptor Tyrosine Kinases (VEGF, EGF, PDGF) | Cancer Therapy | acs.org |

| Indol-5-yl Pyrimidine Derivatives | TYK2 Kinase | Inflammatory Bowel Disease | nih.gov |

| Substituted Indole Ethenones | Smoothened (SMO) Receptor (Hedgehog Pathway) | Drug-Resistant Cancers (e.g., Medulloblastoma) | nih.gov |

| 3-Indolyl-3-hydroxy Oxindoles | Angiogenesis (VEGF-driven) | Solid Tumors | researchgate.net |

Exploration of Novel Biological Targets Based on Scaffold Recognition

The chemical architecture of the indoline-benzonitrile scaffold makes it amenable to modification, allowing for the exploration of novel biological targets. nih.gov The indole ring itself is a versatile pharmacophore that can participate in various non-covalent interactions within protein binding sites, including hydrogen bonding and π-stacking. nih.govresearchgate.net This adaptability has enabled the design of indole-based ligands for a wide range of targets.

Research groups have successfully exploited the indole scaffold to create ligands for targets as diverse as the GABA-A chloride channel, the translocator protein (TSPO), and the A2B adenosine (B11128) receptor. nih.gov The ability to readily functionalize the indole ring allows for the creation of large libraries of compounds, which can be screened against various targets to identify new biological activities. nih.gov The (2,3-dihydro-1H-indol-5-ylmethyl)amine derivative, for example, serves as a key intermediate for synthesizing compounds that interact with plant hormone receptors, demonstrating the scaffold's broad utility beyond human therapeutics. mdpi.com The development of novel bioorthogonal theranostic scaffolds also showcases how core structures can be adapted for new functions, such as targeted drug release and real-time imaging. nih.gov

Strategic Design of Multi-Target Directed Ligands Incorporating the Core

The complexity of multifactorial diseases like Alzheimer's has driven a shift from single-target drugs to multi-target directed ligands (MTDLs). nih.gov The indole scaffold is an ideal foundation for MTDLs due to its inherent ability to interact with multiple biological entities. nih.govnih.gov The strategy involves creating hybrid molecules where the indole core is linked to other pharmacophores to simultaneously engage several disease-relevant targets. nih.gov

In the context of Alzheimer's disease, researchers have designed rivastigmine-indole hybrids. nih.gov These molecules combine the cholinesterase-inhibiting properties of rivastigmine (B141) with the antioxidant and Aβ aggregation-inhibiting potential of a substituted indole moiety. nih.gov Similarly, another approach has involved creating indole-containing derivatives of thiazolopyrimidine to concurrently inhibit cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B), both of which are key targets in neurodegenerative disorders. nih.gov SAR studies on these MTDLs have shown that the linker length and specific substituents are crucial for balancing activity at the different targets. nih.gov

Integration of Artificial Intelligence and Machine Learning in Future Compound Design and Optimization

The process of drug discovery is notoriously time-consuming and expensive, but artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to enhance efficiency. nih.govmdpi.com These computational methods can be applied at nearly every stage of drug design, from target identification to lead optimization. nih.govijariie.com For a scaffold like this compound, AI and ML offer powerful approaches for future development.

Table 2: Applications of AI/ML in the Development of Indoline-Based Compounds

| AI/ML Application | Function | Impact on Drug Discovery | Reference |

|---|---|---|---|

| High-Throughput Virtual Screening (HTVS) | Predicts binding affinity of virtual compounds to a target. | Accelerates identification of hit compounds from large libraries. | nih.govresearchgate.net |

| Predictive Modeling (QSAR/ADMET) | Forecasts biological activity, solubility, toxicity, etc. | Optimizes lead compounds and reduces late-stage failures. | mdpi.comijariie.com |

| De Novo Drug Design | Generates novel molecular structures with desired properties. | Explores new chemical space for innovative drug candidates. | pharma-iq.com |

| Target Identification | Analyzes biological data to identify and validate new drug targets. | Provides new avenues for therapeutic intervention. | nih.gov |

Potential for Material Science and Optoelectronic Applications (due to benzonitrile-indole chromophore)

Beyond its biomedical potential, the this compound structure possesses inherent electronic properties that make it a candidate for applications in material science and optoelectronics. chemrxiv.org The molecule contains an electron-donating indoline group and an electron-withdrawing benzonitrile (B105546) group, forming a classic donor-acceptor (D-A) chromophore. ias.ac.inrsc.org This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a phenomenon that is fundamental to many optoelectronic applications. ias.ac.in

The electronic and optical properties of indole derivatives can be precisely tuned by modifying substituents. rsc.orgnih.gov For example, adding electron-withdrawing groups to the indole ring can shift the maximum absorbance wavelength to the red, allowing for the engineering of molecules that absorb and emit visible light. nih.gov This tunability of the HOMO-LUMO energy gap is critical for developing materials for organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and non-linear optical (NLO) devices. chemrxiv.orgrsc.org Studies on related indole-based D-A systems have demonstrated their potential as solid-state emitters and their enhanced stability compared to traditional polycyclic aromatic compounds, making them promising for practical optoelectronic devices. chemrxiv.orgias.ac.in The combination of the indole and benzonitrile moieties within a single framework provides a robust platform for creating novel, stable, and tunable organic functional materials. chemrxiv.org

Q & A

Q. What are the recommended synthetic routes for 3-(2,3-dihydro-1H-indol-5-yl)benzonitrile, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves multi-step synthesis starting from substituted indole precursors. For example, bromination of o-cyanotoluene derivatives followed by Wittig or Suzuki coupling reactions can introduce the benzonitrile moiety . Optimizing reaction conditions (e.g., temperature, catalyst loading, and solvent polarity) is critical. For instance, using palladium catalysts in cross-coupling reactions may improve yield, while chromatographic purification (e.g., silica gel column) ensures purity. Monitoring intermediates via TLC or HPLC can help identify side products .

Q. How can researchers characterize the crystal structure of this compound using X-ray crystallography?

Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like DCM/hexane. Data collection requires a diffractometer, and refinement is performed using software like SHELXL, which handles anisotropic displacement parameters and hydrogen bonding networks . Key metrics include R-factor (<5%) and residual electron density maps. For example, SHELXL’s twin refinement feature is useful for handling twinned crystals common in aromatic systems .

Q. What spectroscopic techniques are effective for structural confirmation, and how should data be interpreted?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₆. The benzonitrile group shows a sharp singlet near δ 7.5–8.5 ppm for aromatic protons, while the dihydroindole moiety exhibits characteristic splitting patterns (e.g., δ 3.0–4.0 ppm for CH₂ groups) .

- IR : Look for CN stretch ~2220 cm⁻¹ and NH stretches ~3300 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties or biological interactions?

Methodological Answer:

- DFT : Calculate HOMO/LUMO energies using Gaussian or ORCA to predict reactivity. Solvent effects (e.g., PCM model) improve accuracy. For example, the electron-withdrawing CN group may lower LUMO energy, enhancing electrophilicity .

- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinases). The dihydroindole moiety may occupy hydrophobic pockets, while the benzonitrile group forms π-π stacking with aromatic residues .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and control for variables like serum concentration.

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Discrepancies may arise from differences in compound solubility (e.g., DMSO vs. aqueous buffers) .

- Metabolite Screening : LC-MS can identify degradation products that affect activity .

Q. What strategies are recommended for structure-activity relationship (SAR) studies of derivatives?

Methodological Answer:

- Systematic Substitution : Modify the benzonitrile (e.g., halogenation) or indole (e.g., N-alkylation) groups. Test analogs for potency against a target (e.g., kinase inhibition assays) .

- Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical functional groups. For example, the nitrile’s dipole moment may be essential for binding .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (CN groups release toxic vapors upon decomposition) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.